7-chloro-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
7-chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 7th position and a 4-methylphenyl group at the 3rd position. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with 4-methylphenylhydrazine to form an intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole ring fused to a different heterocyclic moiety and have been explored for their pharmacological properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a similar triazole ring structure and are known for their energetic material properties.
Uniqueness
7-chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern and the presence of both chlorine and 4-methylphenyl groups. This unique structure contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H11ClN4O |
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Molecular Weight |
310.74 g/mol |
IUPAC Name |
7-chloro-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN4O/c1-9-2-4-10(5-3-9)14-15-18-16(22)12-8-11(17)6-7-13(12)21(15)20-19-14/h2-8,20H,1H3 |
InChI Key |
GHIXJWRNDZKLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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